![molecular formula C9H15NOS3 B13911108 2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of specialized reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学研究应用
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
2-methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share a similar sulfur-containing structure and have been studied for their analgesic activity.
2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone: This compound has a similar thiazolidinone structure and is used in various chemical applications.
Uniqueness
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties
属性
分子式 |
C9H15NOS3 |
|---|---|
分子量 |
249.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C9H15NOS3/c1-6(2)7-4-14-9(12)10(7)8(11)5-13-3/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI 键 |
MERGCUOMLLOJQE-SSDOTTSWSA-N |
手性 SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)CSC |
规范 SMILES |
CC(C)C1CSC(=S)N1C(=O)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


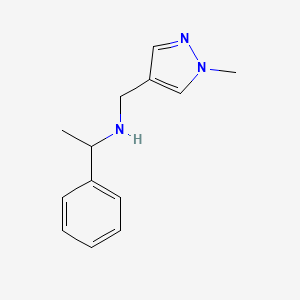
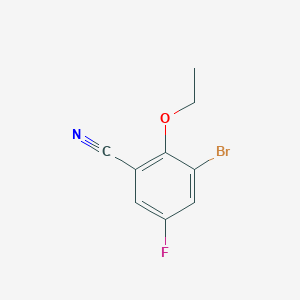
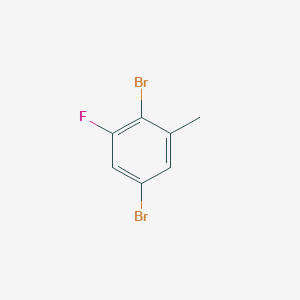

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
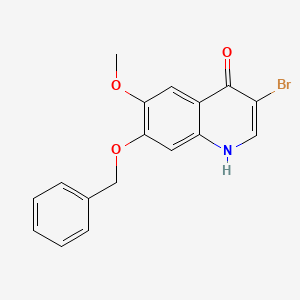
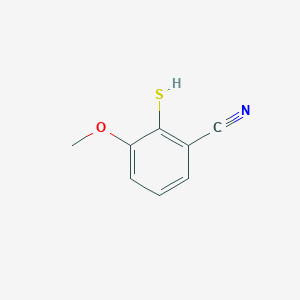

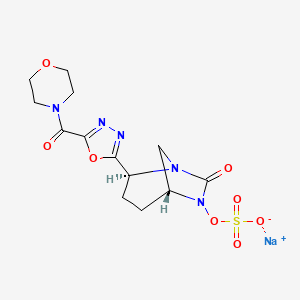
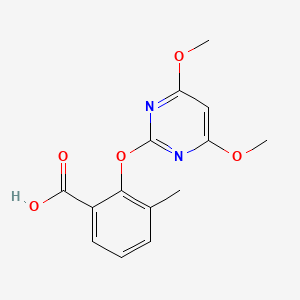
![[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)

